molecular formula C9H7ClN2O B3029332 2-Chloro-6-methylquinazolin-4(3H)-one CAS No. 62484-42-8

2-Chloro-6-methylquinazolin-4(3H)-one

Cat. No. B3029332
Key on ui cas rn: 62484-42-8
M. Wt: 194.62
InChI Key: DBWWLIVMTPOJSB-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

To a solution of 2,4-dichloro-6-methylquinazoline (2.13 g, 10 mmol) in tetrahydrofuran (20 mL) was added sodium hydroxide (2 N, 20 mL). After being stirred at room temperature for 4 hours, the reaction mixture was chilled and acidified to pH 5 with acetic acid. The formed solid was collected by filtration, washed with water, and dried in vacuo to afford 1.7 g of the desired product as a white solid (yield was 87.6%).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1.[OH-].[Na+].C(O)(=[O:18])C>O1CCCC1>[Cl:1][C:2]1[NH:11][C:10](=[O:18])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)C
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was chilled
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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